molecular formula C6H10N4O B13104030 3-Ethoxypyridazine-4,5-diamine

3-Ethoxypyridazine-4,5-diamine

Cat. No.: B13104030
M. Wt: 154.17 g/mol
InChI Key: UWJOZAIXCFFKEW-UHFFFAOYSA-N
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Description

3-Ethoxypyridazine-4,5-diamine is a heterocyclic compound with the molecular formula C6H10N4O. It belongs to the pyridazine family, which is characterized by a six-membered ring containing two adjacent nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethoxypyridazine-4,5-diamine typically involves the reaction of ethoxy-substituted precursors with appropriate amine sources. One common method includes the cyclization of ethoxy-substituted hydrazines with suitable dicarbonyl compounds under controlled conditions. The reaction is often carried out in the presence of catalysts such as palladium or copper to facilitate the formation of the pyridazine ring .

Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, are crucial for optimizing the production process .

Chemical Reactions Analysis

Types of Reactions: 3-Ethoxypyridazine-4,5-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include nitro-substituted pyridazines, amine derivatives, and various substituted pyridazines with functional groups like alkyl, aryl, and acyl groups .

Scientific Research Applications

3-Ethoxypyridazine-4,5-diamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Ethoxypyridazine-4,5-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by forming stable complexes, thereby affecting metabolic pathways. The exact molecular targets and pathways depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Uniqueness: 3-Ethoxypyridazine-4,5-diamine is unique due to the presence of the ethoxy group and the diamine functionality, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in medicinal chemistry and materials science .

Properties

Molecular Formula

C6H10N4O

Molecular Weight

154.17 g/mol

IUPAC Name

3-ethoxypyridazine-4,5-diamine

InChI

InChI=1S/C6H10N4O/c1-2-11-6-5(8)4(7)3-9-10-6/h3H,2H2,1H3,(H2,7,10)(H2,8,9)

InChI Key

UWJOZAIXCFFKEW-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C(=CN=N1)N)N

Origin of Product

United States

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